4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide
Overview
Description
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C12H11BrF3NO and a molecular weight of 322.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyclobutyl group, and a trifluoromethyl group attached to a benzamide core. It is a white crystalline solid used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Cyclobutylation: The attachment of a cyclobutyl group to the nitrogen atom of the benzamide.
These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide has diverse applications in scientific research, including:
Medicinal Chemistry: Used in drug discovery and development due to its potential pharmacological properties.
Material Science: Employed in the synthesis of advanced materials with unique properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the cyclobutyl group.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the benzamide group.
Uniqueness
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various research fields .
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-10-5-4-7(6-9(10)12(14,15)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUDXBWURPFZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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